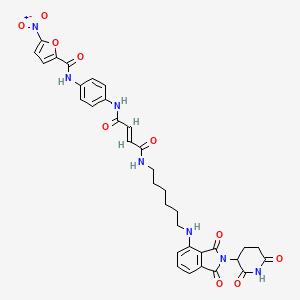

PROTAC STING Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H33N7O10 |

|---|---|

Molecular Weight |

699.7 g/mol |

IUPAC Name |

(E)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-N'-[4-[(5-nitrofuran-2-carbonyl)amino]phenyl]but-2-enediamide |

InChI |

InChI=1S/C34H33N7O10/c42-26(15-16-27(43)37-20-8-10-21(11-9-20)38-32(46)25-13-17-29(51-25)41(49)50)36-19-4-2-1-3-18-35-23-7-5-6-22-30(23)34(48)40(33(22)47)24-12-14-28(44)39-31(24)45/h5-11,13,15-17,24,35H,1-4,12,14,18-19H2,(H,36,42)(H,37,43)(H,38,46)(H,39,44,45)/b16-15+ |

InChI Key |

TXNQXRGOKABDOB-FOCLMDBBSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)/C=C/C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C=CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

cGAS-STING pathway in autoimmune disease

An In-Depth Technical Guide to the cGAS-STING Pathway in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of pathogen infection and cellular damage.[1] While essential for host defense, aberrant activation of the cGAS-STING pathway by self-derived DNA is increasingly recognized as a key driver in the pathogenesis of numerous autoimmune diseases.[2][3] Dysregulation of this pathway can lead to a chronic, self-perpetuating inflammatory state characterized by the overproduction of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][4] This guide provides a comprehensive overview of the cGAS-STING signaling cascade, its role in various autoimmune conditions, potential therapeutic strategies targeting this pathway, and detailed experimental protocols for its investigation.

The Core cGAS-STING Signaling Pathway

The cGAS-STING pathway is an evolutionarily conserved mechanism that senses cytosolic dsDNA.[4] Its activation can be divided into several key steps:

-

DNA Sensing by cGAS: The pathway is initiated when cGAS, the primary cytosolic DNA sensor, recognizes and binds to dsDNA from various sources, including invading pathogens or misplaced self-DNA (e.g., mitochondrial or nuclear DNA).[5][6] This binding triggers a conformational change in cGAS.

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of a second messenger, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), from ATP and GTP.[7][8]

-

STING Activation and Translocation: cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[9] This binding event induces a conformational change in STING, causing it to oligomerize and translocate from the ER to the Golgi apparatus.[4][10]

-

Downstream Kinase Recruitment and Activation: During its transit to the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[8][10]

-

Transcription Factor Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8] Concurrently, STING can also activate IκB kinase (IKK), leading to the activation of Nuclear Factor-κB (NF-κB).[8]

-

Cytokine Production: Phosphorylated IRF3 forms dimers and, along with activated NF-κB, translocates to the nucleus.[8][9] These transcription factors then drive the expression of genes encoding for type I interferons (IFN-α, IFN-β) and a host of other pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6).[1][10]

Caption: The canonical cGAS-STING signaling pathway.

Role of cGAS-STING in Autoimmune Diseases

In autoimmune diseases, the crucial balance of the cGAS-STING pathway is lost. The system becomes chronically activated by an abundance of self-derived DNA in the cytoplasm, leading to sustained inflammation and tissue damage.[4][11] This self-DNA can originate from several sources, including damaged mitochondria (mtDNA), micronuclei formed during DNA damage, or extracellular DNA from apoptotic or NETotic cells.[9][10]

Caption: Dysregulation of the cGAS-STING pathway in autoimmunity.

Systemic Lupus Erythematosus (SLE)

SLE is a prototypical systemic autoimmune disease characterized by high levels of IFN-I.[1] The cGAS-STING pathway is strongly implicated in its pathogenesis.

-

Evidence: Serum levels of dsDNA and cGAMP are often elevated in SLE patients, indicating pathway activation.[1] Defective clearance of apoptotic cells and neutrophil extracellular traps (NETs) provides a source of self-DNA that can trigger cGAS.[10] In some mouse models of lupus, such as those deficient in the nuclease DNase II or TREX1, knocking out cGAS or STING can reduce lupus-like symptoms and improve survival.[12][13][14] However, the role can be complex, as some studies in other lupus mouse models suggest STING may have a suppressive role on TLR-driven inflammation.[13][15]

Rheumatoid Arthritis (RA)

RA is a chronic inflammatory disorder primarily affecting the joints.[16]

-

Evidence: The cytoplasm of fibroblast-like synoviocytes (FLSs) from RA patients contains increased levels of dsDNA, and the expression of cGAS correlates with the severity of synovitis.[9] Knocking out cGAS or STING in RA patient cells reduces the expression of inflammatory cytokines.[9] The pathway drives the migration and invasion of RA FLSs, contributing to the aggressive nature of the disease.[17][18] Inhibition of the cGAS-STING pathway has been shown to suppress joint swelling and inflammatory cell infiltration in mouse models of RA.[3][7]

Psoriasis

Psoriasis is an inflammatory skin disease driven by aberrant activation of dendritic cells (DCs) and T cells.[19]

-

Evidence: The cGAS-STING pathway is upregulated in psoriatic lesions in both human patients and mouse models.[19][20] Cytosolic self-DNA in keratinocytes and immune cells like DCs can activate the pathway, leading to the production of cytokines that drive Th1 and Th17 cell responses, which are central to psoriatic inflammation.[21] Targeting STING in dendritic cells has been shown to alleviate psoriatic inflammation by suppressing IL-17A production.

Other Autoimmune and Autoinflammatory Diseases

-

Aicardi-Goutières Syndrome (AGS): This rare genetic autoinflammatory disorder is strongly linked to cGAS-STING.[9] Mutations in genes encoding for nucleases like TREX1 lead to an accumulation of endogenous nucleic acids, causing constitutive activation of the pathway and massive overproduction of IFN-I.[11]

-

STING-Associated Vasculopathy with onset in Infancy (SAVI): Caused by gain-of-function mutations in the STING gene, this disease results in constitutive STING activation, leading to systemic inflammation and vasculopathy.[10][12]

-

Multiple Sclerosis (MS): The role of cGAS-STING in MS is complex and debated. Some studies suggest a detrimental role by promoting neuroinflammation.[22][23] Conversely, other reports indicate that cGAS and STING expression is downregulated in relapsed MS patients, suggesting a potentially protective role in some contexts.[24]

Quantitative Data Summary

The following tables summarize key findings on the modulation of the cGAS-STING pathway in various autoimmune disease contexts.

Table 1: cGAS-STING Pathway in Systemic Lupus Erythematosus (SLE) Models

| Model/System | Genetic Modification | Key Finding | Effect on Disease Phenotype | Citation |

|---|---|---|---|---|

| Pristane-induced Lupus Mice | Cgas-/- | Increased autoantibody production and proteinuria. | Exacerbated lupus phenotype. | [25] |

| Fcgr2b-/- Lupus Mice | Sting disruption | Ameliorated lupus development. | Reduced glomerulonephritis and autoantibodies. | [26] |

| Trex1-/- Mice | Cgas-/- or Sting-/- | Abrogated lethal autoimmune phenotypes. | Improved survival, reduced organ inflammation. | [14] |

| DNaseII-/- Mice | cGAS or STING deficiency | Reduced lupus-like symptoms. | Rescued lethality. | [13] |

| MRL/Faslpr Mice | Sting-/- | Exhibited more severe disease phenotype. | Worsened lupus symptoms. |[13] |

Table 2: cGAS-STING Pathway in Rheumatoid Arthritis (RA) Models

| Model/System | Intervention | Key Finding | Effect on Disease Phenotype | Citation |

|---|---|---|---|---|

| RA Patient Cells (FLS) | cGAS or STING knockout | Decreased expression of inflammatory cytokines. | Reduced inflammatory response in vitro. | [9] |

| RA Mouse Model | Inhibition of cGAS-STING pathway | Suppressed joint swelling and inflammatory cell infiltration. | Ameliorated arthritis. |[3][7] |

Table 3: cGAS-STING Pathway in Psoriasis Models

| Model/System | Intervention/Modification | Key Finding | Effect on Disease Phenotype | Citation |

|---|---|---|---|---|

| Imiquimod (IMQ)-treated Mice | Conditional Sting-knockout in DCs | Decreased numbers of IL-17-producing T cells. | Attenuated psoriatic inflammation. | [19] |

| Imiquimod (IMQ)-treated Mice | STING inhibitor (C-176) | Reduced psoriatic inflammation. | Enhanced the therapeutic response of anti-IL-17A. |[19] |

Therapeutic Targeting of the cGAS-STING Pathway

Given its central role in driving inflammation, the cGAS-STING pathway is a highly attractive target for therapeutic intervention in autoimmune diseases.[5][8] The primary strategy is to inhibit one of the key nodes in the pathway to reduce the downstream production of interferons and cytokines.

Caption: Key therapeutic intervention points in the cGAS-STING pathway.

-

cGAS Inhibitors: These molecules aim to prevent the synthesis of cGAMP, the crucial second messenger. They can act by competing with DNA for binding to cGAS or by blocking the enzyme's catalytic site.[8][10]

-

STING Inhibitors: A major focus of drug development, these inhibitors block STING activation and downstream signaling. Mechanisms include preventing STING palmitoylation (a necessary post-translational modification), blocking its trafficking from the ER to the Golgi, or directly antagonizing cGAMP binding.[10][20]

-

TBK1 Inhibitors: As a key downstream kinase, inhibiting TBK1 can effectively block the phosphorylation of IRF3 and subsequent gene expression.

Key Experimental Protocols

Investigating the cGAS-STING pathway requires a combination of molecular and cellular biology techniques to stimulate the pathway and measure its activation.

Protocol: In Vitro Activation of the cGAS-STING Pathway

This protocol describes how to activate the pathway in cultured cells using synthetic dsDNA transfection to mimic the presence of cytosolic DNA.[27][28]

Caption: A typical experimental workflow for studying cGAS-STING activation.

A. Materials and Reagents:

-

Cells: Murine Embryonic Fibroblasts (MEFs) or human monocytic THP-1 cells.[27]

-

DNA: Custom synthesized, purified sense and anti-sense single-stranded DNA (ssDNA) oligonucleotides (e.g., 80 bp).[27]

-

Annealing Buffer: 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0.[28]

-

Transfection Reagent: Lipofectamine 2000, jetPRIME, or similar.[28]

-

Cell Culture Medium: DMEM or RPMI-1640 with 10% FBS, 1% Penicillin/Streptomycin.

B. Procedure:

-

dsDNA Probe Preparation:

-

Resuspend complementary sense and anti-sense ssDNA oligos to a final concentration of 100 µM in annealing buffer.

-

Mix equal molar amounts of the sense and anti-sense oligos.

-

Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.

-

Allow the mixture to cool slowly to room temperature over 1-2 hours to ensure proper annealing into dsDNA.[27]

-

-

Cell Transfection:

-

Seed cells in 6-well plates to be 70-80% confluent on the day of transfection.

-

Prepare the transfection complexes according to the manufacturer's protocol. Briefly, dilute the dsDNA probe and the transfection reagent in serum-free medium in separate tubes.

-

Combine the diluted DNA and reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.

-

Add the transfection complexes dropwise to the cells.

-

Incubate the cells for the desired time (e.g., 6 hours for gene expression analysis, 12-24 hours for protein analysis).[28]

-

Protocol: Western Blot for STING Pathway Phosphorylation

This protocol is used to detect the phosphorylation of key pathway components (STING, TBK1, IRF3), which is a direct indicator of pathway activation.[27][29][30]

A. Materials and Reagents:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[29]

-

Protein Assay: BCA or Bradford assay kit.

-

SDS-PAGE: Gels (e.g., 4-20% gradient), running buffer, transfer buffer.

-

Membranes: PVDF or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-STING (Ser366), Rabbit anti-phospho-TBK1 (Ser172), Rabbit anti-phospho-IRF3 (Ser396), and corresponding total protein antibodies.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

B. Procedure:

-

Cell Lysis:

-

After stimulation, wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[27]

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[29]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-TBK1) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[29][31]

-

Strip the membrane (if necessary) and re-probe for total proteins and loading controls (e.g., β-actin).

-

Protocol: RT-qPCR for Type I IFN and ISG Expression

This protocol quantifies the transcriptional upregulation of STING target genes, such as IFNB1 (IFN-β) and interferon-stimulated genes (ISGs) like ISG15.[27]

A. Materials and Reagents:

-

RNA Isolation Kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis Kit (e.g., iScript cDNA Synthesis Kit).

-

qPCR Master Mix (e.g., SYBR Green).

-

Gene-specific primers for IFNB1, ISG15, and a housekeeping gene (e.g., GAPDH or ACTB).

B. Procedure:

-

RNA Isolation and cDNA Synthesis:

-

Harvest cells (typically 4-8 hours post-transfection) and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Run the reaction on a real-time PCR machine with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated sample to an untreated control.[27]

-

Conclusion and Future Directions

The cGAS-STING pathway has emerged from being solely a sensor of pathogens to a central regulator of inflammatory responses and a key player in the pathology of autoimmune diseases.[2] Its dysregulation by self-DNA provides a unifying mechanism that can explain the chronic inflammation seen in diseases like SLE, RA, and psoriasis.[7][10] The development of potent and specific inhibitors targeting cGAS, STING, and downstream kinases holds immense promise for a new class of autoimmune therapies.[5][8] Future research will need to focus on dissecting the cell-type-specific roles of this pathway, understanding its complex cross-talk with other innate immune sensors, and advancing small molecule inhibitors into clinical trials to validate their efficacy and safety in patients.

References

- 1. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updated roles of cGAS-STING signaling in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Dysregulation of the cGAS-STING Pathway in Monogenic Autoinflammation and Lupus [frontiersin.org]

- 5. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Innate Immune Response to Cytoplasmic DNA: Mechanisms and Diseases | Annual Reviews [annualreviews.org]

- 7. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]

- 10. Targeting the cGAS-STING pathway: emerging strategies and challenges for the treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extracellular DNA and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [repository.escholarship.umassmed.edu]

- 13. Apoptosis-derived membrane vesicles drive the cGAS–STING pathway and enhance type I IFN production in systemic lupus erythematosus | Annals of the Rheumatic Diseases [ard.bmj.com]

- 14. medrxiv.org [medrxiv.org]

- 15. RePORT ⟩ RePORTER [reporter.nih.gov]

- 16. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis [frontiersin.org]

- 18. cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting STING in dendritic cells alleviates psoriatic inflammation by suppressing IL-17A production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Review of Excessive Cytosolic DNA and Its Role in AIM2 and cGAS-STING Mediated Psoriasis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. meddiscoveries.org [meddiscoveries.org]

- 23. Dual Targeting of TLR9 and cGAS-STING Pathways Attenuates Astrocyte Inflammatory Activation: Potential Implication in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | The Complexity of the cGAS-STING Pathway in CNS Pathologies [frontiersin.org]

- 25. Frontiers | cGAS deficiency enhances inflammasome activation in macrophages and inflammatory pathology in pristane-induced lupus [frontiersin.org]

- 26. STING Mediates Lupus via the Activation of Conventional Dendritic Cell Maturation and Plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pubcompare.ai [pubcompare.ai]

- 30. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 31. researchgate.net [researchgate.net]

The Advent of STING Degraders: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, crucial for detecting cytosolic DNA from pathogens or cellular damage and initiating a robust inflammatory and antiviral response.[1][2][3] However, aberrant or chronic activation of STING is implicated in a range of autoinflammatory and autoimmune diseases, such as STING-associated vasculopathy with onset in infancy (SAVI) and systemic lupus erythematosus.[4][5][6][7] This has spurred the development of therapeutic strategies to modulate STING activity.

While traditional small-molecule inhibitors can block STING's function, they often require continuous high-dose administration and may not address issues arising from gain-of-function mutations.[5] Proteolysis-targeting chimeras (PROTACs) offer a revolutionary alternative by hijacking the cell's own protein disposal machinery to eliminate the STING protein entirely.[4][5][8] This technical guide provides an in-depth exploration of the mechanism of action of PROTAC STING degraders, summarizing key data and experimental methodologies for their evaluation.

The Core Mechanism: From Inhibition to Elimination

PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds to the protein of interest (POI), in this case STING; a second ligand that recruits a specific E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)); and a flexible linker connecting the two.[5][8][9]

The mechanism of action proceeds through several key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to both the STING protein and the E3 ligase, bringing them into close proximity to form a "ternary complex".[10][11]

-

Ubiquitination : The formation of this complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues of the STING protein.[9][10]

-

Proteasomal Degradation : The resulting polyubiquitin chain acts as a molecular flag, marking the STING protein for recognition and degradation by the 26S proteasome.[8][9][11]

-

Catalytic Cycle : After STING is degraded, the PROTAC molecule is released and can bind to another STING protein, initiating a new cycle of degradation.[8][9][10] This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[11]

This "event-driven" pharmacology fundamentally differs from the "occupancy-driven" mechanism of traditional inhibitors.[12] By removing the entire protein, PROTACs can overcome resistance mechanisms associated with inhibitors and abrogate both the signaling and non-signaling functions of the target.[5]

The Target: cGAS-STING Signaling Pathway

To appreciate the impact of STING degradation, it is essential to understand its role in innate immunity.

-

DNA Sensing : The pathway is initiated when cyclic GMP-AMP synthase (cGAS) detects double-stranded DNA (dsDNA) in the cytoplasm.[3][4]

-

Second Messenger Synthesis : Upon binding DNA, cGAS synthesizes the cyclic dinucleotide 2',3'-cyclic GMP-AMP (cGAMP).[1][4]

-

STING Activation : cGAMP acts as a second messenger, binding to and activating the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane.[1][13]

-

Translocation and Signaling : Activated STING traffics from the ER to the Golgi apparatus.[1][13] There, it recruits and activates TANK-binding kinase 1 (TBK1).

-

Interferon Response : TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), causing it to dimerize, translocate to the nucleus, and drive the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][3]

By inducing the degradation of STING, PROTACs effectively halt this entire signaling cascade before the inflammatory response is mounted.

Quantitative Analysis of STING Degraders

The efficacy of a PROTAC is quantified by several key parameters, primarily the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). A lower DC₅₀ value indicates higher potency. The development of STING-targeting PROTACs has progressed rapidly, with several compounds demonstrating potent degradation in cellular assays.[5]

| Compound Name | E3 Ligase Recruited | DC₅₀ | Cell Line | Key Findings & Reference |

| SP23 | CRBN | 3.2 µM | THP-1 monocytes | First-in-class STING PROTAC; showed in vivo anti-inflammatory efficacy in an acute kidney injury model.[5][6][14] |

| ST9 | CRBN | 0.62 µM | Not Specified | Features an optimized rigid linker, improving drug-like properties and showing renoprotective effects.[5][15] |

| PROTAC STING degrader-2 | VHL | 0.53 µM | Not Specified | Covalently binds to both STING and the VHL E3 ligase.[15][16] |

| SP2C | Not Specified | 210 nM | Human Fibroblasts | Degrades both wild-type and mutant STING (from SAVI patients) and inhibits inflammatory gene expression.[17] |

| UNC8899 | VHL | 0.924 µM | Not Specified | VHL-recruiting PROTAC for viral or bacterial infection research.[15] |

| TH35 | CRBN | Potent | Human/Murine Cells | Potent and selective cGAS-STING degrader with efficacy in a murine colitis model.[5] |

| AK59 | HERC4 | ~75% degradation at 10 µM | THP-1 cells | A novel "molecular glue" degrader that induces an interaction between STING and the HERC4 E3 ligase.[15][18] |

Experimental Protocols for Characterizing STING Degraders

A multi-faceted approach is required to fully characterize a novel STING degrader, from initial biochemical validation to functional cellular outcomes.

Protein Degradation Assays

Objective : To quantify the reduction of STING protein levels in a dose- and time-dependent manner.

-

Methodology (Western Blot) :

-

Cell Culture : Plate cells (e.g., THP-1 monocytes, HEK293T) at an appropriate density.

-

Treatment : Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 30 µM) for various time points (e.g., 2, 8, 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer : Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane and probe with a primary antibody specific for STING. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection : Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : Quantify band intensity using densitometry software. Normalize STING levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

-

Ternary Complex Formation Assays

Objective : To confirm that the PROTAC can successfully bridge the STING protein and the E3 ligase.

-

Methodology (TR-FRET) :

-

Reagents : Use purified, recombinant STING protein and E3 ligase complex (e.g., VCB), each tagged with a FRET donor (e.g., Terbium) or acceptor (e.g., FITC/GFP) fluorophore, respectively.

-

Assay Setup : In a microplate, combine the tagged proteins with serial dilutions of the PROTAC degrader.

-

Incubation : Allow the components to incubate to reach binding equilibrium.

-

Measurement : Excite the donor fluorophore and measure the emission from both the donor and acceptor.

-

Analysis : The formation of the ternary complex brings the donor and acceptor into proximity, resulting in a FRET signal. Calculate the ratio of acceptor to donor emission. A bell-shaped curve is often observed, as very high concentrations of the PROTAC can favor binary complex formation over the ternary complex (the "hook effect").[15]

-

Ubiquitination Assays

Objective : To verify that STING degradation is mediated by the ubiquitin-proteasome system.

-

Methodology (Immunoprecipitation) :

-

Treatment : Treat cells with the PROTAC degrader, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.

-

Lysis : Lyse cells under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitation : Incubate the lysate with an anti-STING antibody to pull down STING and any associated proteins.

-

Western Blot : Elute the captured proteins and analyze via Western blot using an antibody that recognizes ubiquitin (e.g., anti-Ub).

-

Analysis : A smear of high-molecular-weight bands in the PROTAC + MG132 lane indicates the accumulation of polyubiquitinated STING, confirming the mechanism of action.

-

Downstream Pathway Inhibition Assays

Objective : To confirm that STING degradation leads to a functional blockade of the downstream inflammatory pathway.

-

Methodology (RT-qPCR) :

-

Cell Culture & Pre-treatment : Culture relevant cells (e.g., THP-1) and pre-treat with the STING degrader or vehicle for a sufficient time to achieve degradation (e.g., 24 hours).

-

Stimulation : Stimulate the STING pathway using an agonist like cGAMP or dsDNA.

-

RNA Extraction : Harvest cells and extract total RNA.

-

cDNA Synthesis : Synthesize cDNA from the extracted RNA.

-

qPCR : Perform quantitative PCR using primers for target genes such as IFNB1, CXCL10, and IL6. Use a housekeeping gene (e.g., ACTB) for normalization.

-

Analysis : Calculate the relative gene expression using the ΔΔCt method.[17] A significant reduction in the expression of these genes in PROTAC-treated cells compared to the vehicle control demonstrates functional pathway inhibition.

-

Conclusion and Future Directions

PROTAC STING degraders represent a paradigm shift in targeting the cGAS-STING pathway for therapeutic intervention. By inducing the complete removal of the STING protein, this modality offers the potential for more profound and durable pathway suppression compared to traditional inhibitors.[5] This approach is particularly promising for treating severe autoinflammatory diseases driven by hyperactive STING.[5][19]

Future research will focus on optimizing the drug-like properties of these molecules, including oral bioavailability and tissue-specific delivery, and further exploring the vast landscape of E3 ligases to enhance selectivity and potency. As our understanding of the ubiquitin-proteasome system deepens, the rational design of next-generation STING degraders will undoubtedly expand the therapeutic arsenal against a host of inflammatory diseases and potentially even cancer.[20][21]

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Taking the STING out of TLR-driven autoimmune diseases: good, bad, or indifferent? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]

- 13. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 14. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. OP0210 TARGETED DEGRADATION OF STIMULATOR OF INTERFERON GENES (STING) INHIBITS THE ELEVATED ENDOGENOUS EXPRESSION OF INFLAMMATORY GENES IN FIBROBLASTS FROM PATIENTS WITH AICARDI-GOUTIÉRES SYNDROME (AGS) AND STING-ASSOCIATED VASCULOPATHY WITH ONSET IN INF… | Annals of the Rheumatic Diseases [ard.bmj.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Development of STING degrader with double covalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. STING Signaling in Cancer Cells: Important or Not? - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Discovery and Synthesis of Novel STING PROTACs

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel Proteolysis Targeting Chimeras (PROTACs) for the degradation of the Stimulator of Interferon Genes (STING) protein.

Introduction: Targeting STING with PROTACs

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Upon activation, STING triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a defense against infections.[2] However, aberrant or chronic activation of this pathway is implicated in the pathogenesis of various autoinflammatory and autoimmune diseases.[3]

Targeting STING has therefore emerged as a promising therapeutic strategy. While small molecule inhibitors can block STING activity, they often require continuous high-dose exposure to maintain efficacy. Proteolysis Targeting Chimeras (PROTACs) offer an alternative and potentially more durable approach.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[4] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4] This guide details the core concepts, quantitative data, and key methodologies involved in the development of STING-targeting PROTACs.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a signal of infection or cellular damage.

-

DNA Sensing: Cyclic GMP-AMP synthase (cGAS) acts as the primary sensor, binding to cytosolic dsDNA.[4]

-

Second Messenger Synthesis: Upon binding DNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP) from ATP and GTP.[4]

-

STING Activation: 2'3'-cGAMP binds to STING, which is an endoplasmic reticulum (ER) resident protein.[2] This binding event induces a conformational change in the STING dimer.

-

Translocation and Signaling Cascade: Activated STING translocates from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4]

-

IRF3 and NF-κB Activation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons.[4] STING also activates the NF-κB pathway, leading to the production of other pro-inflammatory cytokines.[6]

-

Resolution: After signaling, activated STING is eventually targeted for degradation through pathways including lysosomal degradation to terminate the immune response.[5]

STING PROTACs: Design and Mechanism of Action

PROTACs are bifunctional molecules composed of three distinct parts: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] This structure enables the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4]

-

STING Ligand (Warhead): The development of STING PROTACs often leverages known small molecule STING inhibitors. A prominent example is C-170 , which serves as the STING-binding moiety in several reported degraders, including the first-in-class STING PROTAC, SP23.[1][5]

-

E3 Ligase Ligand: The most commonly recruited E3 ligases for PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[4] Ligands such as pomalidomide and its derivatives are used to recruit CRBN.[1][5]

-

Linker: The linker's length and chemical nature are crucial for optimal ternary complex formation and degradation efficiency. Polyethylene glycol (PEG) chains of varying lengths are frequently employed.

The mechanism is catalytic; a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Quantitative Analysis of Novel STING PROTACs

The efficacy of a PROTAC is quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). Lower DC₅₀ values indicate higher potency. Several novel STING PROTACs have been reported in the literature with promising degradation capabilities.

| Compound | STING Ligand | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ | Reference |

| SP23 | C-170 | CRBN | THP-1 | 3.2 µM | >90% | [1][5] |

| P8 | Nitrofuran-based | (Lysosomal Pathway) | THP-1 | 2.58 µM (24h) | ~80% | [3] |

| TH35 | Not Specified | CRBN | THP-1 / RAW264.7 | Potent | High | [7] |

| 2h | Covalent Warhead | Not Specified | THP-1 | 3.23 µM | >80% (at 72h) | [7] |

Note: Data is compiled from various sources and experimental conditions may differ.

Key Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of STING PROTACs.

General Synthesis of a C-170/Pomalidomide-based STING PROTAC

This protocol describes a representative synthesis for a PROTAC like SP23, linking the STING inhibitor C-170 to the CRBN ligand pomalidomide via a PEG linker.[5]

-

Linker Functionalization: Begin with a commercially available amino-PEG-acid linker. Protect the amine group (e.g., with a Boc group).

-

Pomalidomide Conjugation: Activate the carboxylic acid of the protected linker (e.g., using HATU/DIPEA). React the activated linker with the amino group of pomalidomide to form an amide bond.

-

Deprotection: Remove the amine protecting group (e.g., using TFA for Boc) to yield a free amine on the pomalidomide-linker conjugate.

-

C-170 Conjugation: The STING inhibitor C-170 contains a carboxylic acid. Activate this acid group (using HATU/DIPEA).

-

Final Coupling: React the activated C-170 with the free amine of the pomalidomide-linker conjugate to form the final PROTAC molecule.

-

Purification: Purify the final product using reverse-phase high-performance liquid chromatography (HPLC). Confirm the structure and purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

STING Degradation Assay via Western Blot

This protocol is used to determine the DC₅₀ and Dₘₐₓ of a STING PROTAC in a relevant cell line, such as human monocytic THP-1 cells.[4][8]

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.[9][10]

-

PROTAC Treatment: Seed THP-1 cells in 6-well plates. Treat the cells with a serial dilution of the STING PROTAC (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for STING overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading.[8]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection & Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[8] Quantify the band intensities using software like ImageJ. Normalize the STING band intensity to the loading control. Calculate the percentage of remaining STING relative to the vehicle control for each concentration.

-

Data Analysis: Plot the percentage of remaining STING against the log-transformed PROTAC concentration. Fit the data to a dose-response curve using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[11]

Functional Assay: Cytokine Measurement via ELISA

This protocol assesses the functional consequence of STING degradation by measuring the reduction in cytokine production upon STING activation.

-

Cell Treatment: Seed THP-1 cells in a 96-well plate. Pre-treat the cells with various concentrations of the STING PROTAC or vehicle control for 16-24 hours to induce STING degradation.

-

STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, for a defined period (e.g., 6-16 hours).[3]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted cytokines.

-

ELISA Protocol (Sandwich ELISA for IFN-β):

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IFN-β. Incubate overnight at 4°C.[12][13]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[12]

-

Sample Incubation: Add the collected cell supernatants and a serial dilution of a recombinant IFN-β standard to the wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for human IFN-β. Incubate for 1-2 hours.

-

Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a TMB substrate. Allow the color to develop in the dark.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., H₂SO₄).[14]

-

-

Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader.[12] Generate a standard curve from the recombinant IFN-β dilutions. Calculate the concentration of IFN-β in each sample by interpolating from the standard curve. Analyze the dose-dependent reduction in IFN-β secretion caused by the PROTAC.

Conclusion and Future Directions

The development of STING-targeting PROTACs represents a novel and promising therapeutic strategy for STING-driven inflammatory and autoimmune diseases.[5] Early examples like SP23 have demonstrated the feasibility of this approach, effectively inducing STING degradation and suppressing downstream inflammatory signaling.[1][5] Future research will likely focus on several key areas:

-

Expanding the E3 Ligase Toolbox: While CRBN and VHL are commonly used, recruiting other E3 ligases may overcome resistance and improve tissue-specific degradation.

-

Optimizing Potency and Selectivity: Fine-tuning the linker and warhead components can lead to PROTACs with improved DC₅₀ values and better selectivity profiles.

-

In Vivo Efficacy and Safety: Moving lead compounds into relevant animal models of disease is a critical next step to evaluate their therapeutic potential, pharmacokinetics, and safety profiles.[5]

By offering a catalytic mode of action and the potential for long-lasting effects, STING PROTACs are poised to become a powerful new class of therapeutics for modulating the innate immune system.

References

- 1. STING PROTAC SP23 | STING PROTAC | Probechem Biochemicals [probechem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. STING Reporter THP1 Cell Line [en.genomeditech.com]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [frontiersin.org]

- 10. nanopartikel.info [nanopartikel.info]

- 11. researchgate.net [researchgate.net]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. h-h-c.com [h-h-c.com]

- 14. researchgate.net [researchgate.net]

The Role of STING Protein in Inflammatory Response: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) protein is a pivotal component of the innate immune system, playing a critical role in the inflammatory response to cytosolic DNA.[1][2][3] Initially identified as an adaptor protein in antiviral defense, STING is now recognized as a central hub for a broad range of inflammatory signaling pathways.[4][5] Its activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for host defense against pathogens and cancer cells.[4][6][7] However, aberrant STING activation is also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[8][9][10] This guide provides an in-depth technical overview of the STING signaling pathway, its role in inflammation, experimental protocols for its study, and its potential as a therapeutic target.

The STING Signaling Pathway: A Core Inflammatory Axis

The canonical STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[2][6]

1.1. Activation Cascade:

-

cGAS Activation: The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor of cytosolic dsDNA.[1][11] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[2][12]

-

STING Engagement: 2'3'-cGAMP binds directly to the ligand-binding domain of STING, which resides on the endoplasmic reticulum (ER) membrane.[13][14] This binding event induces a significant conformational change in the STING dimer.[2][5]

-

Translocation and Complex Formation: Activated STING translocates from the ER to the Golgi apparatus.[1][2] During this transit, STING recruits TANK-binding kinase 1 (TBK1).[1][13]

-

Downstream Signaling: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β).[2][11]

-

NF-κB Activation: STING activation also leads to the activation of the NF-κB pathway, a key regulator of inflammation.[8][15] This is mediated through the recruitment and activation of IκB kinase (IKK), which leads to the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16][17]

Visualization of the STING Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Every step you take: STING pathway key to tumor immunity - UChicago Medicine [uchicagomedicine.org]

- 7. Targeting STING for cancer immunotherapy: From mechanisms to translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STING manifests self DNA-dependent inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Updated roles of cGAS-STING signaling in autoimmune diseases | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 12. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. STING signaling in inflammaging: a new target against musculoskeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

understanding the cGAS-STING signaling cascade

An In-depth Technical Guide on the Core of the cGAS-STING Signaling Cascade for Researchers, Scientists, and Drug Development Professionals.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. This pathway plays a crucial role in host defense against pathogens and in the anti-tumor immune response. However, its dysregulation is also implicated in various autoimmune and inflammatory diseases. This guide provides a detailed overview of the core mechanisms of the cGAS-STING signaling cascade, methodologies for its study, and relevant quantitative data.

The Core Signaling Pathway

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal indicating pathogen invasion or cellular damage.

-

cGAS Activation: Cytosolic dsDNA directly binds to and activates the enzyme cGAS. This binding induces a conformational change in cGAS, enabling its enzymatic activity.

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP. 2'3'-cGAMP is a second messenger that is unique to this pathway.

-

STING Activation: 2'3'-cGAMP binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event induces a significant conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.

-

TBK1 Recruitment and Activation: The activated STING oligomers serve as a scaffold to recruit and activate Tank-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

Type I Interferon Production: In the nucleus, IRF3 dimers drive the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.

-

NF-κB Activation: In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the cGAS-STING signaling cascade.

| Parameter | Value | Organism/System | Reference |

| cGAS-dsDNA Binding Affinity (Kd) | ~20 nM | Murine cGAS | |

| STING-cGAMP Binding Affinity (Kd) | ~50 nM | Human STING | |

| cGAS Enzymatic Activity (kcat) | ~1 s⁻¹ | Murine cGAS | |

| Cellular cGAS Concentration | 10-100 nM | Various cell lines | |

| Cellular STING Concentration | 50-200 nM | Various cell lines |

Key Experimental Protocols

In Vitro cGAMP Synthesis Assay

This assay measures the enzymatic activity of purified cGAS in vitro.

Methodology:

-

Reaction Setup: Combine purified recombinant cGAS protein with a reaction buffer containing ATP, GTP, and a dsDNA ligand (e.g., herring testis DNA or a defined oligonucleotide).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding EDTA or by heat inactivation.

-

Detection: Analyze the production of cGAMP using methods such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), or a commercially available cGAMP ELISA kit.

STING Activation Assay in Cell Culture

This assay assesses the activation of STING in response to a stimulus in cultured cells.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293T or THP-1) in appropriate culture vessels.

-

Stimulation: Transfect cells with a dsDNA stimulus (e.g., poly(dA:dT)) or treat with a STING agonist (e.g., cGAMP, DMXAA).

-

Lysis: After a defined incubation period (e.g., 4-6 hours), lyse the cells in a suitable lysis buffer.

-

Analysis: Analyze the cell lysates for markers of STING pathway activation. This can include:

-

Western Blotting: To detect the phosphorylation of STING, TBK1, and IRF3.

-

Reporter Assay: If using a cell line stably expressing a luciferase or fluorescent reporter gene under the control of an IFN-β or ISG promoter.

-

ELISA or qRT-PCR: To measure the production of type I interferons or the expression of interferon-stimulated genes (ISGs).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to Type I Interferon gene expression.

Caption: Workflow for the in vitro cGAMP synthesis assay.

Caption: Workflow for the cell-based STING activation assay.

The Double-Edged Sword: A Technical Guide to the Therapeutic Potential of STING Degradation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, acting as a critical sensor of cytosolic DNA to orchestrate anti-pathogen and anti-tumor responses. Consequently, the development of STING agonists has been a major focus in immuno-oncology. However, emerging evidence reveals a paradoxical, pro-tumoral role for STING, where chronic activation can foster an inflammatory tumor microenvironment, suppress adaptive immunity, and promote metastasis. This dual functionality presents a unique therapeutic challenge and opportunity. This technical guide explores the therapeutic rationale for STING degradation as a novel oncologic strategy. We delve into the molecular mechanisms underpinning STING's dichotomous role, detail the emerging technologies for targeted protein degradation, present quantitative data on current STING degraders, and provide key experimental protocols for their evaluation.

The cGAS-STING Signaling Pathway: A Central Hub of Innate Immunity

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral/bacterial infections or cellular damage, including genomic instability in cancer cells.

-

Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.

-

Second Messenger Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP).

-

STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein, inducing its dimerization and conformational activation.[1]

-

Translocation & Signaling Cascade: Activated STING translocates from the ER through the Golgi apparatus to perinculear endosomes.[2][3] This serves as a scaffold to recruit and activate TANK binding kinase 1 (TBK1).

-

Transcription Factor Activation: TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and nuclear translocation. STING also facilitates the activation of the NF-κB pathway.[4]

-

Cytokine Production: In the nucleus, activated IRF3 and NF-κB drive the transcription of Type I interferons (IFN-α/β) and a suite of other pro-inflammatory cytokines and chemokines (e.g., CXCL10, CCL5).[5]

The Dichotomous Role of STING in Oncology

While acute STING activation is largely considered anti-tumoral, mounting evidence indicates that its chronic activation can paradoxically promote cancer progression. Understanding this context-dependent duality is crucial for devising effective therapeutic strategies.

Anti-Tumor Functions:

-

Immune Cell Recruitment: STING-induced chemokines (CXCL9, CXCL10, CCL5) recruit effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells, into the tumor microenvironment (TME), turning "cold" tumors "hot".[5]

-

Dendritic Cell (DC) Activation: STING activation in DCs is critical for antigen cross-presentation, leading to the priming and activation of tumor-specific T cells.[6]

-

Direct Tumor Cell Effects: In some cancer cells, potent STING activation can induce apoptosis or senescence, directly inhibiting tumor growth.

Pro-Tumor Functions:

-

Chronic Inflammation: Persistent STING signaling can create a state of chronic inflammation, which is a known driver of carcinogenesis and tumor progression.[7][8]

-

Immunosuppression: Chronic activation can lead to the upregulation of immune checkpoint molecules like PD-L1 and the recruitment of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs).[5]

-

Metastasis: In models of breast and lung cancer, STING activation in astrocytes has been shown to mediate brain metastasis.[7] Tumor-derived cGAMP can transfer to astrocytes, triggering an inflammatory response that supports cancer cell growth and chemo-resistance.[7]

This duality provides a strong rationale for STING degradation as a therapeutic strategy in cancers where chronic activation is a dominant driver of malignancy.

Technologies for Targeted STING Degradation

Targeted Protein Degradation (TPD) utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system, to eliminate specific proteins. This approach offers advantages over simple inhibition, as it removes the entire protein scaffold, preventing non-canonical signaling and overcoming resistance from mutations in inhibitor binding sites.[9]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules consisting of three components: a ligand that binds the target protein (STING), a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker.[10] By bringing STING into proximity with an E3 ligase, the PROTAC facilitates the tagging of STING with ubiquitin, marking it for degradation by the proteasome.[11]

Molecular Glues

Molecular glues are smaller molecules that induce a novel interaction between a target protein and an E3 ligase, effectively "gluing" them together to promote degradation.[12] While mechanistically similar to PROTACs, their smaller size can offer more favorable pharmacological properties.

Quantitative Data on Preclinical STING Degraders

While the application of STING degraders in oncology is still an emerging field, several compounds have been developed and characterized, primarily in the context of inflammatory diseases. Their potent degradation activity provides a strong foundation for future oncological studies.

| Compound Name | Type | E3 Ligase Recruited | Target | DC₅₀ | Cell Line | Key Findings | Reference |

| SP23 | PROTAC | CRBN | STING | 3.2 µM | THP-1 | First-in-class STING PROTAC; high anti-inflammatory efficacy in vivo. | [13][14] |

| PROTAC STING degrader-3 (ST9) | PROTAC | CRBN | STING | 0.62 µM | N/A | Induces degradation via ubiquitin-proteasome pathway; inhibits STING/TBK1/NF-κB signaling. | [12] |

| UNC8899 | PROTAC | VHL | STING | 0.924 µM | N/A | VHL-recruiting STING degrader. | [12] |

| STING Degrader-1 | Molecular Glue | Unspecified | STING | Degrades 75% at 10 µM | N/A | Covalently binds STING and E3 ligase; exhibits a "hook effect". | [12] |

| AK59 | Molecular Glue | HERC4 | STING | N/A | HEK293T | Novel glue degrader that mediates interaction between STING and the HERC4 E3 ligase. | [1] |

-

DC₅₀ (Degradation Concentration 50%): The concentration of a degrader required to reduce the target protein level by 50%.

Key Experimental Protocols

Evaluating the efficacy and mechanism of STING degraders requires a suite of robust cellular and molecular assays.

Protocol: Western Blot for STING Degradation

Objective: To quantify the reduction in total STING protein levels following treatment with a degrader.

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., THP-1 monocytes, B16-F10 melanoma) in 6-well plates to achieve 70-80% confluency.

-

Treat cells with a dose-response range of the STING degrader (e.g., 0.1, 1, 10, 30 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24, 48 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against STING (e.g., Cell Signaling Technology, #13647) overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.[15]

-

Wash membrane 3x with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash membrane 3x with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

Quantify band intensity using software like ImageJ. Normalize STING band intensity to the loading control and compare treated samples to the vehicle control to determine the percentage of degradation.

-

Protocol: qRT-PCR for STING Pathway Target Genes

Objective: To measure the functional consequence of STING degradation by quantifying the mRNA expression of downstream target genes like IFNB1 and CXCL10.

-

Cell Culture and Treatment:

-

Treat cells as described in the Western Blot protocol.

-

After the treatment period, co-stimulate with a STING agonist (e.g., 2’3’-cGAMP) for 4-6 hours to activate the pathway in any remaining STING protein. Include a vehicle-only control and an agonist-only control.

-

-

RNA Extraction:

-

Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for target genes (IFNB1, CXCL10) and a housekeeping gene (ACTB, GAPDH).

-

Run the reaction on a qPCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.

-

Compare the induction of gene expression in degrader-treated vs. untreated cells upon agonist stimulation.

-

Protocol: Dual-Luciferase Reporter Assay for Monitoring STING Degradation

Objective: To quantitatively monitor STING degradation in live cells with an internal control for translation.[16]

-

Plasmid Construction and Cell Line Generation:

-

Construct an expression plasmid encoding a fusion protein, such as FLuc-P2A-NLuc-STING. FLuc (Firefly luciferase) serves as an internal control for translation, P2A is a self-cleaving peptide, and NLuc (NanoLuc luciferase) is fused to STING.[16]

-

Generate a stable cell line (preferably in STING-knockout cells to avoid endogenous protein) expressing this construct.

-

-

Cell Treatment:

-

Seed the stable reporter cell line in a 96-well plate.

-

Treat cells with the STING degrader across a range of concentrations and time points.

-

-

Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system (e.g., Nano-Glo® Dual-Luciferase® Reporter Assay, Promega).

-

Lyse the cells and measure both Firefly and NanoLuc luciferase activity sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the NLuc/FLuc ratio for each sample. The FLuc signal normalizes for cell number and overall protein translation. The NLuc signal is proportional to the amount of STING protein.[16]

-

Normalize the NLuc/FLuc ratio of treated cells to that of untreated (vehicle) cells to quantify the degree of STING degradation.

-

Conclusion and Future Directions

The therapeutic degradation of STING represents a paradigm shift from the prevailing agonist-focused approach in oncology. By targeting the pro-tumoral arm of STING signaling, this strategy holds promise for treating cancers driven by chronic inflammation and for overcoming the metastatic potential associated with sustained pathway activation. The development of potent and selective STING degraders, such as PROTACs and molecular glues, provides the necessary tools to test this hypothesis clinically.

Future research should focus on:

-

Identifying Predictive Biomarkers: Determining which patient populations and tumor types, characterized by chronic STING activation signatures, would benefit most from a STING degradation strategy.

-

Oncology-Specific Preclinical Models: Rigorously testing existing and novel STING degraders in relevant in vivo cancer models that exhibit pro-tumoral STING signaling.

-

Combination Therapies: Exploring the synergy of STING degraders with other treatments. For instance, degrading STING could potentially mitigate inflammatory side effects of radiotherapy or chemotherapy while preserving other anti-tumor mechanisms.

By embracing the complexity of the STING pathway, the targeted degradation of STING opens a new and exciting therapeutic avenue in the landscape of precision oncology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. Frontiers | Multifaceted roles of STING in tumors: from molecular mechanisms to therapeutic strategies [frontiersin.org]

- 5. portlandpress.com [portlandpress.com]

- 6. mdpi.com [mdpi.com]

- 7. embopress.org [embopress.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Implications of tissue specific STING protein flux and abundance on inflammation and the development of targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A quantitative method to monitor STING degradation with dual-luciferase reporters [jstage.jst.go.jp]

The Chemistry of Connection: A Technical Guide to PROTAC Linkers for STING Degradation

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of the Stimulator of Interferon Genes (STING) protein using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This guide provides an in-depth technical overview of the crucial role of linker chemistry in the design and efficacy of STING degraders. We will delve into the structure-activity relationships of linkers, present quantitative data on prominent STING PROTACs, and provide detailed experimental protocols for their evaluation.

The PROTAC Approach to STING Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein. A STING-targeting PROTAC consists of three key components: a "warhead" that binds to the STING protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The formation of a ternary complex between STING, the PROTAC, and an E3 ligase leads to the polyubiquitination of STING, marking it for degradation by the proteasome.[1]

The linker is not merely a passive spacer but plays a critical role in the formation and stability of this ternary complex. Its length, composition, and attachment points significantly influence the potency and selectivity of the degrader.[2]

The cGAS-STING Signaling Pathway

Understanding the STING signaling pathway is crucial for designing effective degraders. The pathway is a central component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.

Caption: The cGAS-STING signaling cascade.

PROTAC-Mediated STING Degradation Workflow

The experimental workflow to develop and evaluate STING PROTACs involves several key stages, from initial design to in-cell validation of degradation.

Caption: A typical workflow for developing STING PROTACs.

Quantitative Analysis of STING PROTAC Linkers

The choice of linker is a critical determinant of a STING PROTAC's degradation efficiency. The following table summarizes quantitative data for several reported STING degraders, highlighting the diversity in linker chemistry.

| PROTAC Name | STING Ligand (Warhead) | E3 Ligase Ligand (Anchor) | Linker Composition | DC50 (µM) | Dmax (%) | Cell Line | Reference |

| SP23 | C-170 | Pomalidomide (CRBN) | PEG-based | 3.2 | >90 | THP-1 | [3][4] |

| TH35 | C-170 derivative | Pomalidomide (CRBN) | PEG-based | Not explicitly stated, but potent | High | THP-1 | [1] |

| ST9 | C-170 derivative | Pomalidomide (CRBN) | Rigid alkyl/aromatic | 0.62 | >90 | THP-1 | [5][6][7] |

| UNC9036 | diABZI | VH032 (VHL) | 8-atom linker | 0.227 | >80 | Caki-1 | [2][8] |

| Degrader 2 | Covalent warhead | Minimal covalent handle | Not specified | Sustained micromolar activity | Not specified | Not specified | [8] |

| P8 | Nitrofuran derivative | Pomalidomide (CRBN) | Not specified | 2.58 | Not specified | THP-1 | [9] |

Structure-Activity Relationship (SAR) of STING PROTAC Linkers

The data from various STING degraders reveals several key principles regarding linker design:

-

Length: The linker must be of an optimal length to facilitate the productive formation of the ternary complex. For instance, in a series of VHL-recruiting PROTACs, an 8-atom linker was found to be optimal for UNC9036 and UNC8899.[2]

-

Composition and Rigidity: The chemical makeup of the linker influences its physical properties. Flexible polyethylene glycol (PEG) linkers, as seen in SP23, can enhance solubility.[1] In contrast, more rigid alkyl/aromatic linkers, like in ST9, may improve cell permeability and penetration into inflamed tissues.[1]

-

Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are crucial. Systematic studies have shown the importance of the 4'-position linking for ST9's activity.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of STING PROTACs.

STING Degradation Assay (Western Blot)

This protocol is for assessing the dose- and time-dependent degradation of STING in a cellular context.

1. Cell Culture and Treatment:

- Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

- Seed cells in 6-well plates at a suitable density to reach 70-80% confluency on the day of treatment.

- Prepare stock solutions of the STING PROTACs in DMSO.

- Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 to 30 µM) for different time points (e.g., 2, 4, 8, 12, 24, 48 hours). Include a DMSO-only control.

2. Cell Lysis:

- After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells on ice for 30 minutes in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

- Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

- Normalize the protein concentrations of all samples with lysis buffer.

- Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

- Run the gel at 120V until the dye front reaches the bottom.

- Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against STING (e.g., from Cell Signaling Technology, #13647, at 1:1000 dilution) overnight at 4°C with gentle shaking.

- Also, probe for a loading control protein, such as GAPDH or β-actin (e.g., from Cell Signaling Technology, #5174 or #4970, at 1:1000 dilution), to ensure equal protein loading.

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked, from Cell Signaling Technology, #7074, at 1:2000 dilution) for 1 hour at room temperature.

- Wash the membrane again three times for 10 minutes each with TBST.

- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

- Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the STING protein levels to the loading control.

In-Cell STING Ubiquitination Assay (Immunoprecipitation)

This protocol is designed to confirm that the PROTAC-mediated degradation of STING occurs via the ubiquitin-proteasome pathway.

1. Cell Culture and Treatment:

- Follow the cell culture and treatment protocol as described in section 6.1.